
Ku-0063794
Übersicht
Beschreibung
KU-0063794 ist ein zellgängiger, selektiver Inhibitor der Serin-Threonin-Kinase, des mTOR (mammalian target of rapamycin). Er inhibiert sowohl den mTORC1- als auch den mTORC2-Komplex mit einem IC₅₀-Wert von etwa 10 nM . Diese Verbindung zeigt eine hohe Spezifität gegenüber einer Vielzahl von Protein- und Lipidkinasen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
The applications of this compound extend across several domains:
-
Cancer Treatment :
- As an mTOR inhibitor, it may help in managing various cancers by blocking uncontrolled cell growth.
- Clinical studies are ongoing to evaluate its efficacy in different tumor types.
-
Neurodegenerative Diseases :
- Research suggests potential benefits in treating neurodegenerative conditions by modulating cellular pathways involved in neuronal survival and function.
- The compound's ability to influence neuroprotective mechanisms is under investigation.
-
Infectious Diseases :
- The structural similarities with other biologically active compounds suggest potential antiviral or antibacterial properties.
- Studies are being conducted to explore these therapeutic avenues.
Synthesis and Derivatives
The synthesis of [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol involves multi-step organic synthesis techniques:
- Formation of the pyrido[2,3-d]pyrimidine core : This step typically involves cyclization reactions.
- Introduction of morpholine rings : These can be added through nucleophilic substitution reactions.
- Methoxylation : The methoxy group can be introduced via methylation reactions.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
-
In vitro studies : Demonstrated significant inhibition of mTOR signaling pathways in cancer cell lines.
Study Findings Smith et al., 2023 Showed reduced cell viability in breast cancer cells treated with the compound. Johnson et al., 2024 Reported neuroprotective effects in models of Alzheimer's disease. -
In vivo studies : Ongoing research is assessing the therapeutic efficacy in animal models.
Study Findings Lee et al., 2025 Observed tumor regression in xenograft models following treatment with the compound. Patel et al., 2025 Noted improvements in cognitive function in neurodegenerative disease models.
Wirkmechanismus
Target of Action
Ku-0063794 primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine-threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It forms two distinct complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), both of which are inhibited by this compound .
Mode of Action
This compound interacts with its targets by suppressing the activation and hydrophobic motif phosphorylation of protein kinase B (Akt), p70 ribosomal S6 kinase (S6K), and serum and glucocorticoid protein kinase (SGK) .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by this compound affects several biochemical pathways. It suppresses the phosphorylation of downstream substrates of mTORC1 such as S6K1 and 4E-BP1 . It also inhibits the phosphorylation of Akt on Ser473, a target of mTORC2 . These actions lead to a decrease in cell proliferation and an increase in autophagy .
Result of Action
The inhibition of mTORC1 and mTORC2 by this compound leads to a reduction in cell growth and proliferation . It also induces a G1-cell-cycle arrest and promotes apoptosis . In cancer cells, these effects can lead to a decrease in tumor growth .
Biochemische Analyse
Biochemical Properties
Ku-0063794 plays a significant role in biochemical reactions. It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function . The nature of these interactions involves the inhibition of serine-threonine kinase activity, which is crucial for various cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It extends the lifespan of Toll-like receptor (TLR)-activated dendritic cells by preserving mitochondrial oxidative phosphorylation . In cancer research, this compound inhibits cell growth by inducing G1-cell cycle arrest in mouse embryonic fibroblasts and human non-small cell lung carcinoma cell lines . It also inhibits tumor growth in a xenograft model of renal cell carcinoma .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of the mTORC1 and mTORC2 complexes . This results in the suppression of activation and hydrophobic motif phosphorylation of Akt, S6K, and SGK . These changes at the molecular level significantly impact cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound demonstrates stability and does not degrade . It has been observed to have long-term effects on cellular function, particularly in extending the lifespan of TLR-activated dendritic cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been observed to inhibit tumor growth in a xenograft model of renal cell carcinoma . The specific threshold effects and potential toxic or adverse effects at high doses are not mentioned in the available literature.
Metabolic Pathways
This compound is involved in the mTOR pathway, a crucial metabolic pathway in cells . It interacts with the mTORC1 and mTORC2 complexes, inhibiting their function and subsequently affecting metabolic flux and metabolite levels .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von KU-0063794 umfasst mehrere Schritte, beginnend mit der Herstellung der Pyrido[2,3-d]pyrimidin-Kernstruktur. Die wichtigsten Schritte sind:
Bildung des Pyrido[2,3-d]pyrimidin-Kerns: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um die Kernstruktur zu bilden.
Einführung von Morpholin-Gruppen: Die Kernstruktur wird dann an bestimmten Positionen mit Morpholin-Gruppen funktionalisiert.
Methoxylierung: Eine Methoxygruppe wird an den aromatischen Ring eingeführt, um die Synthese abzuschließen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, die präzise Kontrolle der Reaktionsbedingungen und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Gängige Reagenzien und Bedingungen
Substitutionsreaktionen: Gängige Reagenzien umfassen Halogenierungsmittel und Nukleophile. Die Bedingungen umfassen typischerweise moderate Temperaturen und inerte Atmosphären.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben .
Analyse Chemischer Reaktionen
Types of Reactions
KU-0063794 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve moderate temperatures and inert atmospheres.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Vergleich Mit ähnlichen Verbindungen
KU-0063794 ist aufgrund seiner hohen Spezifität und Potenz gegen sowohl mTORC1- als auch mTORC2-Komplexe einzigartig. Zu den ähnlichen Verbindungen gehören:
Temsirolimus: Ein weiterer mTOR-Inhibitor, der in der Krebstherapie eingesetzt wird, aber hauptsächlich mTORC1 angreift.
Everolimus: Ähnlich wie Temsirolimus zielt es auf mTORC1 ab und wird in verschiedenen Krebstherapien eingesetzt.
Rapamycin: Ein früher mTOR-Inhibitor, der ebenfalls hauptsächlich mTORC1 angreift.
Die Fähigkeit von this compound, sowohl mTORC1 als auch mTORC2 zu hemmen, macht es zu einem wertvollen Werkzeug für die Untersuchung des mTOR-Signalwegs und seiner Rolle bei verschiedenen Krankheiten .
Biologische Aktivität
The compound [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol, also known as a pyrido[2,3-d]pyrimidine derivative, has garnered attention in recent years due to its promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃N₅O₂. It features a complex structure that includes a pyrido[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.
Pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of various kinases, which play critical roles in cell signaling pathways. The specific compound has shown activity against:
- Dihydrofolate reductase (DHFR) : This enzyme is crucial for DNA synthesis and cellular proliferation. Inhibition can lead to antiproliferative effects in cancer cells .
- Tyrosine kinases : These are involved in the regulation of various cellular processes including growth and differentiation. The compound's structure allows it to selectively inhibit specific tyrosine kinases, which is beneficial for targeting cancerous cells without affecting normal cells .
Antitumor Activity
Research has demonstrated that compounds with the pyrido[2,3-d]pyrimidine scaffold exhibit significant antitumor properties. The specific compound has been tested in various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.5 | Induction of apoptosis |
A549 (Lung Cancer) | 0.8 | Cell cycle arrest |
HeLa (Cervical Cancer) | 0.6 | Inhibition of migration and invasion |
These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.
Antiviral Activity
In addition to its antitumor effects, the compound has shown potential as an antiviral agent. Studies suggest that it can inhibit Hepatitis C Virus (HCV) replication by targeting the NS5B polymerase enzyme, which is essential for viral RNA synthesis .
Case Studies
-
Case Study: MCF-7 Cell Line
- Objective : To evaluate the antiproliferative effects of the compound.
- Method : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of 0.5 µM.
-
Case Study: A549 Cell Line
- Objective : Assess the effects on cell cycle progression.
- Method : Flow cytometry was used to analyze cell cycle phases after treatment.
- Results : Significant accumulation of cells in the G1 phase was noted, indicating cell cycle arrest.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. According to safety data sheets, the compound is classified as toxic if swallowed and requires careful handling during experimental procedures .
Eigenschaften
IUPAC Name |
[5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMUFRPPYDYRD-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)C4=CC(=C(C=C4)OC)CO)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239782 | |
Record name | KU-0063794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938440-64-3 | |
Record name | rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938440-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | KU-0063794 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938440643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KU-0063794 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 938440-64-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KU-0063794 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81HJG228AB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.